molecular formula C20H22N4O5 B12482660 2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

Cat. No.: B12482660
M. Wt: 398.4 g/mol
InChI Key: OPTPSWQXXQGIFS-UHFFFAOYSA-N
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Description

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexylamino group and two nitro groups attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 2-methyl-5-nitroaniline to introduce the nitro groups, followed by the formation of the benzamide core through an amide coupling reaction with cyclohexylamine. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and amide coupling reactions. The process is optimized for efficiency, cost-effectiveness, and safety, with careful control of reaction parameters to ensure consistent product quality. Industrial methods may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas or metal hydrides.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) or metal hydrides like lithium aluminum hydride.

    Substitution: Electrophilic reagents like halogens or nucleophilic reagents like amines.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of nitro groups and the cyclohexylamino moiety can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-5-nitroaniline: A precursor in the synthesis of the target compound.

    Cyclohexylamine: A component of the target compound.

    Other nitrobenzamides: Compounds with similar structures but different substituents.

Uniqueness

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H22N4O5

Molecular Weight

398.4 g/mol

IUPAC Name

2-(cyclohexylamino)-N-(2-methyl-5-nitrophenyl)-5-nitrobenzamide

InChI

InChI=1S/C20H22N4O5/c1-13-7-8-16(24(28)29)12-19(13)22-20(25)17-11-15(23(26)27)9-10-18(17)21-14-5-3-2-4-6-14/h7-12,14,21H,2-6H2,1H3,(H,22,25)

InChI Key

OPTPSWQXXQGIFS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])NC3CCCCC3

Origin of Product

United States

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